2-(3-Methyl-4-nitrophenyl)acetic acid
Overview
Description
“2-(3-Methyl-4-nitrophenyl)acetic acid” is a type of organic compound . It belongs to the class of phenylacetic acids, which is phenylacetic acid in which the phenyl group is substituted at the para-position by a nitro group . It also belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular formula of “2-(3-Methyl-4-nitrophenyl)acetic acid” is C9H9NO4 . The structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methyl-4-nitrophenyl)acetic acid” include a molecular weight of 195.17 , a boiling point of 377.0±27.0 °C , and a density of 1.346 . It is a solid form and its color is yellow .Scientific Research Applications
Application 1: Protecting Group for Primary Alcohols
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-Nitrophenylacetic acid can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- Methods of Application : The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
- Results or Outcomes : This method provides a way to protect primary alcohols during organic synthesis, allowing for more complex reactions to be carried out .
Application 2: Precursor for Heterocycles
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-Nitrophenylacetic acid is a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams .
- Methods of Application : Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
- Results or Outcomes : Both of these processes are useful in the synthesis of many biologically active molecules .
Application 3: Internal Standard in Theophylline Solubilizer Salicylamide-O-acetic Acid Determination
- Scientific Field : Analytical Chemistry
- Summary of the Application : 2-Nitrophenylacetic acid was used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The use of 2-Nitrophenylacetic acid as an internal standard would have helped to improve the accuracy and reliability of the determination .
Application 4: Precursor of Quindoline
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-nitrophenylacetic acid is a precursor of quindoline . Although quindoline itself does not have many practical applications, its derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The use of 2-Nitrophenylacetic acid as a precursor of quindoline could potentially lead to the development of new therapeutic agents .
Application 5: Corrosion Inhibitor
- Scientific Field : Materials Science
- Summary of the Application : Compounds similar to 2-(3-Methyl-4-nitrophenyl)acetic acid were applied as novel inhibitors for corrosion of mild steel in 1M HCl .
- Methods of Application : Various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were used .
- Results or Outcomes : The use of these compounds as corrosion inhibitors could potentially improve the longevity and performance of mild steel in corrosive environments .
Application 6: Synthesis of Benzeneacetic Acid
- Scientific Field : Organic Synthesis
- Summary of the Application : 2-Nitrophenylacetic acid can be used in the synthesis of Benzeneacetic acid . Benzeneacetic acid is a simple carboxylic acid, which is used to synthesize a variety of other chemical compounds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The use of 2-Nitrophenylacetic acid in the synthesis of Benzeneacetic acid could potentially lead to the development of a wide range of chemical compounds .
Safety And Hazards
The safety information for “2-(3-Methyl-4-nitrophenyl)acetic acid” includes avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-(3-methyl-4-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-7(5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOXESWWGUDLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444331 | |
Record name | 2-(3-Methyl-4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenyl)acetic acid | |
CAS RN |
143665-37-6 | |
Record name | 2-(3-Methyl-4-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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